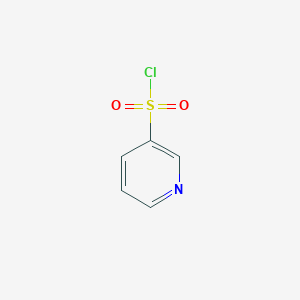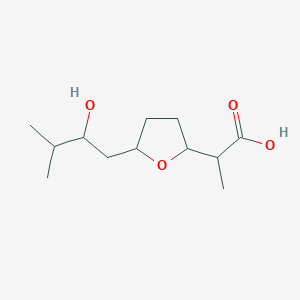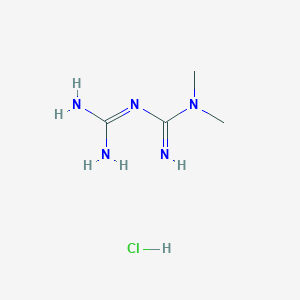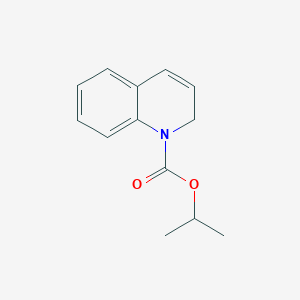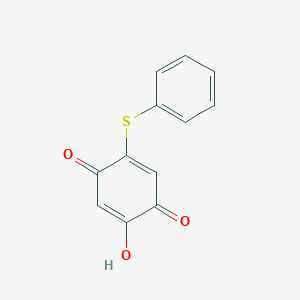
N-Methylaceclidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylaceclidine, also known as N-Me-ACE, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been used in scientific research to study the central nervous system. N-Me-ACE is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity.
作用机制
The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. When glutamate binds to the receptor, it opens a channel that allows calcium ions to enter the neuron. This influx of calcium ions triggers a series of intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival. N-Methylaceclidine binds to a specific site on the NMDA receptor and blocks the channel, preventing calcium ions from entering the neuron. This blockade leads to a reduction in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by this compound has several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It also decreases the activity of enzymes involved in the synthesis of these neurotransmitters, such as tyrosine hydroxylase and choline acetyltransferase. This compound has been shown to impair learning and memory in animal models, which is consistent with the role of the NMDA receptor in these processes.
实验室实验的优点和局限性
N-Methylaceclidine has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows researchers to study the effects of NMDA receptor blockade without affecting other neurotransmitter systems. It is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the NMDA receptor. However, there are some limitations to using this compound in lab experiments. It has a short half-life in vivo, which limits its usefulness in long-term studies. It also has a narrow therapeutic window, which means that small changes in dosage can have significant effects on neuronal function and behavior.
未来方向
There are several future directions for research on N-Methylaceclidine. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound could be used to investigate the mechanisms underlying neuronal dysfunction and death in these disorders. Another area of interest is the development of new NMDA receptor antagonists with improved pharmacokinetic properties and therapeutic potential. This compound could serve as a starting point for the design of new compounds with enhanced efficacy and safety profiles.
合成方法
N-Methylaceclidine can be synthesized by reacting N-methyl-4-bromobenzeneamine with cyclohexanone in the presence of a reducing agent and a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of around 80°C. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-Methylaceclidine has been used in scientific research to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to investigate the mechanisms underlying synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. This compound has been shown to block the NMDA receptor in a dose-dependent manner, which allows researchers to study the effects of NMDA receptor blockade on neuronal function and behavior.
属性
CAS 编号 |
17239-04-2 |
|---|---|
分子式 |
C10H18NO2+ |
分子量 |
184.26 g/mol |
IUPAC 名称 |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate |
InChI |
InChI=1S/C10H18NO2/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11/h9-10H,3-7H2,1-2H3/q+1 |
InChI 键 |
OROYXWCEQBVSLR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C[N+]2(CCC1CC2)C |
规范 SMILES |
CC(=O)OC1C[N+]2(CCC1CC2)C |
同义词 |
N-methylaceclidine N-methylaceclidine iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



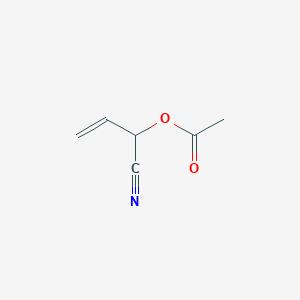
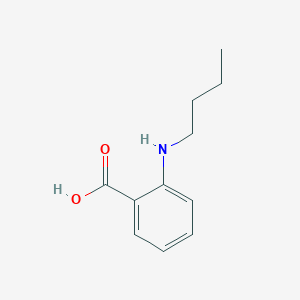
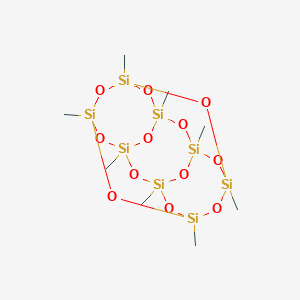


![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
